molecular formula C23H23N3O2S B2687464 (2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477291-94-4

(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2687464
CAS No.: 477291-94-4
M. Wt: 405.52
InChI Key: UBOBUDWFAKUZIC-OBGWFSINSA-N
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Description

(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic System Synthesis

Compounds similar to "(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile" have been used in the synthesis of heterocyclic systems, which are crucial in the development of pharmaceuticals and agrochemicals due to their biological and chemical properties. For instance, derivatives have been employed in preparing 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles, highlighting their utility in generating bioactive compounds (Selič et al., 1997).

Antioxidant Activity

Another area of application is in the synthesis and evaluation of antioxidant activities. Methoxy- and hydroxyl-substituted 2'-aminochalcones, structurally related to the queried compound, have been synthesized and tested for their ability to scavenge free radicals. Such compounds demonstrate potential for use in preventing oxidative stress-related diseases (Sulpizio et al., 2016).

Calcium Antagonism and Antioxidant Activities

Derivatives have also been studied for their dual functionalities, such as calcium antagonism coupled with antioxidant activities. This dual function is significant for developing therapeutic agents targeting cardiovascular diseases and oxidative stress (Kato et al., 1999).

Corrosion Inhibition

In materials science, thiazole and thiadiazole derivatives, similar in structure to the compound , have been investigated for their performance as corrosion inhibitors. These studies are vital for protecting metals against corrosion, thus extending their service life in industrial applications (Kaya et al., 2016).

Molecular Dynamics and Quantum Chemical Studies

Theoretical studies, including molecular dynamics and quantum chemical analyses, have been conducted on thiazole derivatives to predict their efficiency in applications like corrosion inhibition and as potential pharmaceuticals. Such studies help in understanding the molecular basis of their activity and guiding the synthesis of more effective compounds (Kaya et al., 2016).

Properties

IUPAC Name

(E)-3-(3-butoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-3-4-12-28-21-7-5-6-19(13-21)25-15-18(14-24)23-26-22(16-29-23)17-8-10-20(27-2)11-9-17/h5-11,13,15-16,25H,3-4,12H2,1-2H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOBUDWFAKUZIC-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.